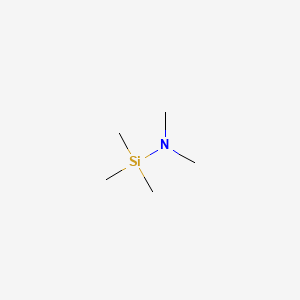
N,N-Dimetiltrimetilsililamina
Descripción general
Descripción
N,N-Dimethyltrimethylsilylamine is a useful research compound. Its molecular formula is C5H15NSi and its molecular weight is 117.26 g/mol. The purity is usually 95%.
The exact mass of the compound N,N-Dimethyltrimethylsilylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N,N-Dimethyltrimethylsilylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Dimethyltrimethylsilylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Sililación de Polímeros
N,N-Dimetiltrimetilsililamina se utiliza para la sililación de polímeros . La sililación es un proceso que implica la sustitución de un átomo de hidrógeno en un compuesto orgánico por un grupo trimetilsililo. Este proceso se utiliza comúnmente en el campo de la química de polímeros para modificar las propiedades de los polímeros, como su hidrofobicidad, estabilidad térmica y resistencia a la oxidación .
Preparación de Sales de Iminio y Amidas
Este compuesto se emplea como reactivo en la preparación de sales de iminio y amidas . Los iones iminio son intermedios importantes en la síntesis orgánica y se pueden utilizar para formar una variedad de otros compuestos, incluidos aldehídos, cetonas y nitrilos .
Síntesis de Fosforamidita
This compound se utiliza en la síntesis de fosforamidita . Las fosforamiditas se utilizan comúnmente en la síntesis de oligonucleótidos de ADN y ARN, que son moléculas cortas de ADN o ARN. Estos oligonucleótidos son cruciales en la investigación genética y la biotecnología .
Trifluorometilación Nucleófila de Grupos Carbonilo e Imina
Este compuesto se puede utilizar para preparar un Adducto de Trifluorometilacetofenona-N,N-Dimetiltrimetilsililamina, que se utiliza como un reactivo eficiente para la trifluorometilación nucleófila de grupos carbonilo e imina . Este proceso es importante en la síntesis de varios productos farmacéuticos y agroquímicos .
Preparación de (Dimetilamino)sulfur Trifluoruro (DAST)
This compound se utiliza en la preparación de (Dimetilamino)sulfur trifluoruro (DAST) . DAST es un agente de desoxofluorinación que se utiliza para la conversión de alcoholes alifáticos en sus correspondientes fluoruros . Este es un proceso clave en la síntesis de muchos compuestos orgánicos fluorados, que tienen aplicaciones en productos farmacéuticos, agroquímicos y ciencia de materiales .
Síntesis de Fosforamiditas de Nucleósidos
This compound se puede utilizar para reaccionar con alquiloxi (o ariloxi)-triazolil-fosfina y desoxirribonucleósido para sintetizar fosforamiditas de nucleósidos . Estos compuestos son intermedios clave en la síntesis de oligonucleótidos, que son cruciales para la investigación genética y la biotecnología .
Mecanismo De Acción
Target of Action
N,N-Dimethyltrimethylsilylamine, also known as N,N-Dimethylaminotrimethylsilane, is primarily used as a reactant in chemical synthesis Instead, it is used to facilitate chemical reactions by acting as a silylating agent .
Mode of Action
N,N-Dimethyltrimethylsilylamine interacts with its targets, which are typically other chemical compounds, by donating a trimethylsilyl group . This can enhance the reactivity of the target compound or protect a reactive group during a chemical synthesis .
Biochemical Pathways
For example, it can be used to prepare trifluoromethylacetophenone-N,N-dimethyltrimethylsilylamine adduct, which is an efficient reagent for nucleophilic trifluoromethylation of carbonyl and the imine group .
Pharmacokinetics
It is primarily used in a laboratory or industrial setting for chemical synthesis .
Result of Action
The molecular and cellular effects of N,N-Dimethyltrimethylsilylamine’s action are dependent on the specific chemical reaction it is used in. For instance, when used to prepare trifluoromethylacetophenone-N,N-dimethyltrimethylsilylamine adduct, it enables the nucleophilic trifluoromethylation of carbonyl and the imine group .
Análisis Bioquímico
Biochemical Properties
N,N-Dimethyltrimethylsilylamine plays a significant role in biochemical reactions, particularly in the silylation of biomolecules. It interacts with enzymes, proteins, and other biomolecules by transferring its trimethylsilyl group to these molecules. This silylation process can protect sensitive functional groups during chemical reactions, thereby enhancing the stability and reactivity of the biomolecules. For instance, N,N-Dimethyltrimethylsilylamine is used to silylate hydroxyl groups in nucleosides, which are essential components of nucleic acids .
Cellular Effects
N,N-Dimethyltrimethylsilylamine has various effects on different types of cells and cellular processes. It can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. The silylation of biomolecules by N,N-Dimethyltrimethylsilylamine can alter their activity and interactions within the cell. For example, the silylation of proteins can affect their folding, stability, and interactions with other cellular components, thereby impacting cellular processes .
Molecular Mechanism
The molecular mechanism of N,N-Dimethyltrimethylsilylamine involves its ability to transfer the trimethylsilyl group to target biomolecules. This process occurs through nucleophilic substitution reactions, where the trimethylsilyl group is transferred to nucleophilic sites on the biomolecules. This silylation can inhibit or activate enzymes, alter binding interactions with other biomolecules, and change gene expression patterns. For example, the silylation of enzymes can either enhance or inhibit their catalytic activity, depending on the specific enzyme and the site of silylation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N-Dimethyltrimethylsilylamine can change over time due to its stability and degradation. The compound is known to be sensitive to moisture, which can lead to its hydrolysis and degradation. Over time, the degradation of N,N-Dimethyltrimethylsilylamine can reduce its effectiveness in silylation reactions. Long-term studies have shown that the stability of this compound can be maintained by storing it in dry conditions and using it promptly after preparation .
Dosage Effects in Animal Models
The effects of N,N-Dimethyltrimethylsilylamine vary with different dosages in animal models. At low doses, the compound can effectively silylate biomolecules without causing significant toxicity. At high doses, N,N-Dimethyltrimethylsilylamine can exhibit toxic effects, including cellular damage and disruption of normal cellular functions. Studies have shown that there is a threshold dose above which the compound’s adverse effects become pronounced, highlighting the importance of careful dosage control in experimental settings .
Metabolic Pathways
N,N-Dimethyltrimethylsilylamine is involved in various metabolic pathways, particularly those related to the silylation of biomolecules. The compound interacts with enzymes and cofactors that facilitate the transfer of the trimethylsilyl group to target molecules. This silylation can affect metabolic flux and the levels of metabolites within the cell. For example, the silylation of nucleosides can impact nucleotide metabolism and the synthesis of nucleic acids .
Transport and Distribution
Within cells and tissues, N,N-Dimethyltrimethylsilylamine is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within specific cellular compartments. The distribution of N,N-Dimethyltrimethylsilylamine can affect its availability for silylation reactions and its overall impact on cellular functions .
Subcellular Localization
The subcellular localization of N,N-Dimethyltrimethylsilylamine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can be localized to the cytoplasm, nucleus, or other organelles, depending on the specific cellular context. This localization can influence the activity and function of N,N-Dimethyltrimethylsilylamine, as well as its interactions with other biomolecules within the cell .
Propiedades
IUPAC Name |
N-methyl-N-trimethylsilylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15NSi/c1-6(2)7(3,4)5/h1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHVZNKZQFSBFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062168 | |
| Record name | Pentamethylsilylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | N,N-Dimethylaminotrimethylsilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20849 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2083-91-2, 18135-05-2 | |
| Record name | (Dimethylamino)trimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2083-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentamethylsilylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002083912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethyl-1-(trimethylsilyl)amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018135052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silanamine, N,N,1,1,1-pentamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentamethylsilylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentamethylsilylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.566 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTAMETHYLSILYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5D6N5EJ26 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


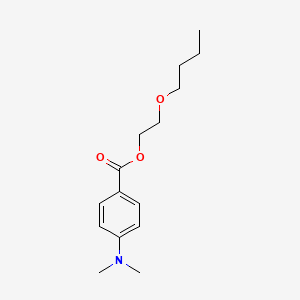

![N-(5-Chloro-2-methoxyphenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]naphthalene-2-carboxamide](/img/structure/B1582392.png)

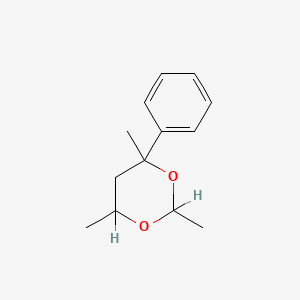

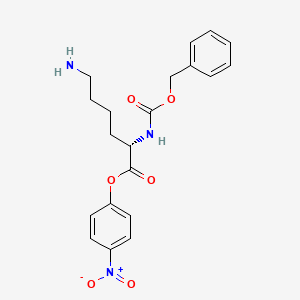
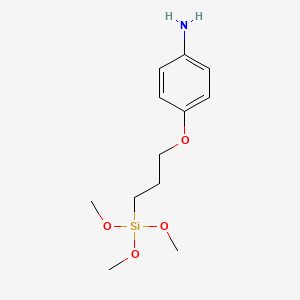
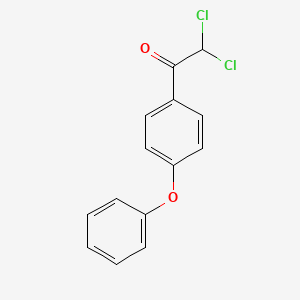

![[4-(2,3,4-trihydroxybenzoyl)phenyl] 6-(diazenyldiazenyl)-5-oxo-8H-naphthalene-1-sulfonate](/img/no-structure.png)
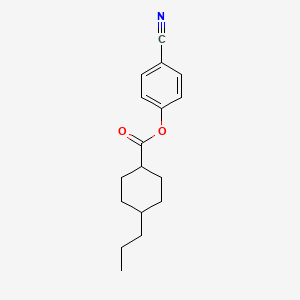
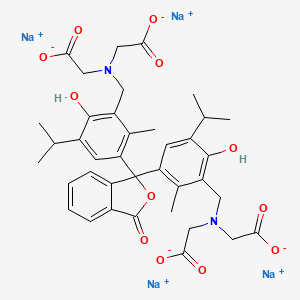
![2-[[(Butylamino)carbonyl]oxy]ethyl acrylate](/img/structure/B1582409.png)
